1-Benzyl-2-methylpiperidin-4-one
Overview
Description
1-Benzyl-2-methylpiperidin-4-one is a chemical compound with the CAS Number: 203661-73-8 . It has a molecular weight of 203.28 and its IUPAC name is 1-benzyl-2-methyl-4-piperidinone . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 1-Benzyl-2-methylpiperidin-4-one is C13H17NO . The InChI code is 1S/C13H17NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 .Physical And Chemical Properties Analysis
1-Benzyl-2-methylpiperidin-4-one is a liquid at room temperature . It has a boiling point of 314.897°C at 760 mmHg . The theoretical density is 1.057 g/cm^3 . The refractive index is 1.543 .Scientific Research Applications
Here’s a general overview of how piperidinones, including “1-Benzyl-2-methylpiperidin-4-one”, are used in scientific research:
Pharmaceutical Research
Piperidinones are often used as building blocks in the synthesis of various medicinal compounds . They play a significant role in drug design and are present in more than twenty classes of pharmaceuticals . However, specific applications of “1-Benzyl-2-methylpiperidin-4-one” in this field are not well-documented.
Organic Chemistry
Piperidinones like “1-Benzyl-2-methylpiperidin-4-one” are used as intermediates in various organic reactions . They can participate in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Synthesis of Other Compounds
Piperidinones can be used as intermediates in the synthesis of other complex organic compounds . They can participate in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacological Applications
Piperidines, a class of compounds closely related to piperidinones, are present in more than twenty classes of pharmaceuticals and alkaloids . They play a significant role in the pharmaceutical industry .
Biological Activity
Piperidines and their derivatives have been studied for their biological activity . They have been found to have potential pharmacological applications .
Chemical Industry
Piperidinones can be used in the chemical industry for the synthesis of various chemicals .
Drug Design
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Cyclization, Cycloaddition, Annulation
Piperidines can participate in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Amination and Multicomponent Reactions
Piperidines can participate in amination and multicomponent reactions .
Hydrogenation
Safety And Hazards
Future Directions
Piperidines, including 1-Benzyl-2-methylpiperidin-4-one, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research and potential future developments in the use of such compounds in the pharmaceutical industry.
properties
IUPAC Name |
1-benzyl-2-methylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIZOPYFPXOGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455030 | |
Record name | 1-benzyl-2-methylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-methylpiperidin-4-one | |
CAS RN |
203661-73-8 | |
Record name | 1-benzyl-2-methylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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